NEP1-40

Spinal cord injury Axonal regeneration Locomotor recovery

NEP1-40 is a competitive NgR antagonist peptide that selectively blocks Nogo-66—not MAG—mediated signaling, essential for SCI and CNS regeneration studies. It shows efficacy up to 7 days post-injury and synergy with stem cell transplantation. For non-invasive CNS studies, choose TAT-NEP1-40 fusion proteins for BBB penetration. Procure from trusted suppliers; verify lot-specific purity and solubility.

Molecular Formula C206H324N56O65
Molecular Weight 4625 g/mol
Cat. No. B8064213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEP1-40
Molecular FormulaC206H324N56O65
Molecular Weight4625 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C
InChIInChI=1S/C206H324N56O65/c1-23-104(15)163(258-169(292)109(20)226-174(297)126(59-67-148(210)272)240-201(324)166(107(18)26-4)261-199(322)160(101(9)10)255-153(277)92-223-171(294)120(41-30-33-75-207)230-186(309)138(86-115-51-57-119(271)58-52-115)249-202(325)165(106(17)25-3)260-182(305)121(228-111(22)268)44-36-78-220-205(215)216)200(323)241-128(61-69-150(212)274)178(301)232-123(43-32-35-77-209)176(299)251-144(95-265)195(318)247-140(89-159(288)289)190(313)234-125(62-70-154(278)279)172(295)222-91-152(276)229-141(87-116-90-219-98-224-116)204(327)262-80-38-46-147(262)196(319)248-137(83-112-39-28-27-29-40-112)185(308)233-124(45-37-79-221-206(217)218)173(296)225-108(19)168(291)242-135(84-113-47-53-117(269)54-48-113)187(310)244-133(81-99(5)6)184(307)236-131(65-73-157(284)285)181(304)252-143(94-264)192(315)238-132(66-74-158(286)287)183(306)256-161(102(11)12)197(320)227-110(21)170(293)259-164(105(16)24-2)203(326)254-146(97-267)193(316)237-129(63-71-155(280)281)179(302)235-130(64-72-156(282)283)180(303)243-134(82-100(7)8)191(314)257-162(103(13)14)198(321)239-127(60-68-149(211)273)177(300)231-122(42-31-34-76-208)175(298)245-136(85-114-49-55-118(270)56-50-114)188(311)253-145(96-266)194(317)246-139(88-151(213)275)189(312)250-142(93-263)167(214)290/h27-29,39-40,47-58,90,98-110,120-147,160-166,263-267,269-271H,23-26,30-38,41-46,59-89,91-97,207-209H2,1-22H3,(H2,210,272)(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,290)(H,219,224)(H,222,295)(H,223,294)(H,225,296)(H,226,297)(H,227,320)(H,228,268)(H,229,276)(H,230,309)(H,231,300)(H,232,301)(H,233,308)(H,234,313)(H,235,302)(H,236,307)(H,237,316)(H,238,315)(H,239,321)(H,240,324)(H,241,323)(H,242,291)(H,243,303)(H,244,310)(H,245,298)(H,246,317)(H,247,318)(H,248,319)(H,249,325)(H,250,312)(H,251,299)(H,252,304)(H,253,311)(H,254,326)(H,255,277)(H,256,306)(H,257,314)(H,258,292)(H,259,293)(H,260,305)(H,261,322)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H4,215,216,220)(H4,217,218,221)
InChIKeyOLEKMOOQFWTQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NEP1-40: Nogo-66 Receptor Antagonist Peptide for CNS Axonal Regeneration and Spinal Cord Injury Research


NEP1-40 (Nogo extracellular peptide, residues 1–40; MW 4625 Da) is a synthetic peptide antagonist of the Nogo-66 receptor (NgR) [1]. It functions as a competitive antagonist, blocking the interaction between NgR and myelin-derived axon outgrowth inhibitors—specifically Nogo-66, but not myelin-associated glycoprotein (MAG) . As a molecular tool for probing the role of NgR signaling in central nervous system (CNS) axonal growth inhibition, NEP1-40 has been evaluated in multiple preclinical spinal cord injury (SCI) models via intrathecal, subcutaneous, and systemic administration routes [2]. The compound's primary utility lies in experimental disinhibition of axonal regeneration rather than as a therapeutic agent, and its efficacy profile must be interpreted in the context of replication studies that have yielded variable outcomes [3].

Why NEP1-40 Cannot Be Replaced by Generic NgR-Targeting Reagents Without Experimental Validation


NgR signaling can be antagonized through multiple modalities—including soluble receptor decoys, anti-Nogo-A antibodies, RNAi-mediated NgR knockdown, and peptide-based competitive antagonists—yet these approaches are not functionally interchangeable. NEP1-40 exhibits distinct pharmacological properties that preclude direct substitution: it is a competitive antagonist derived from the Nogo-66 ligand sequence that selectively blocks Nogo-66 binding but does not inhibit MAG-mediated signaling , whereas NgR decoy proteins (e.g., AXER-204/NgR(310)ecto-Fc) sequester all three myelin-derived inhibitors (Nogo-66, MAG, and OMgp) [1]. Additionally, NEP1-40's efficacy profile in functional recovery assays has been inconsistent across independent replication studies [2], and its native form lacks blood-brain barrier penetrance, requiring either invasive intrathecal delivery or fusion with protein transduction domains for systemic application [3]. Consequently, any attempt to substitute NEP1-40 with a different NgR antagonist—or vice versa—introduces variables in ligand specificity, delivery route, and expected functional outcomes that must be controlled experimentally.

NEP1-40 Quantitative Differentiation: Head-to-Head Comparative Evidence for Procurement Decisions


NEP1-40 vs. Vehicle Control: BBB Locomotor Score Improvement in Delayed Systemic Administration

In a mouse dorsal hemisection SCI model, subcutaneous NEP1-40 administration via osmotic minipump produced significantly higher BBB locomotor scores compared to vehicle-treated controls. The treatment effect persisted when NEP1-40 initiation was delayed up to 7 days post-injury [1].

Spinal cord injury Axonal regeneration Locomotor recovery

NEP1-40 vs. Control Peptide: BBB and BMS Score Convergence in Independent Replication

In an NIH-sponsored independent replication study, mice treated with NEP1-40 or a control peptide (reverse sequence) both showed higher BBB and BMS scores than vehicle controls at early post-injury intervals, but the scores converged at later intervals, with no statistically significant differences between NEP1-40 and control peptide groups on functional outcome measures [1]. This contrasts with earlier reports of NEP1-40-specific locomotor enhancement.

Spinal cord injury Functional recovery Replication study

NEP1-40 vs. siRNA-Mediated NgR Knockdown: Comparative BBB Score Recovery in Rat SCI Model

In a rat spinal cord injury model, direct comparison of NEP1-40, siRNA targeting NgR (SiNgR199), and combination treatment revealed that the SiNgR199 group and combination group both achieved significantly higher BBB locomotor scores than the NEP1-40 group alone [1].

Spinal cord injury RNA interference Axonal regeneration

NEP1-40 vs. NgR1 Decoy Protein: Differential Efficacy in Chronic SCI Setting

While NEP1-40 has demonstrated efficacy primarily in acute/subacute SCI models, the soluble NgR1 decoy protein (NgR(310)ecto-Fc, AXER-204) has shown significant functional recovery when administered in the chronic injury setting. In chronic rat spinal contusion, NgR1 decoy treatment from 4 to 6 months post-injury resulted in 29% (10/35) of rats recovering weight-bearing status compared to 0% (0/29) of control rats (p < 0.05) [1]. NEP1-40 has not been evaluated in a comparable chronic SCI paradigm with documented functional efficacy.

Chronic spinal cord injury NgR decoy Weight-bearing recovery

NEP1-40 Delivery Limitation and TAT Fusion Enhancement: BBB Penetrance Comparison

Native NEP1-40 exhibits negligible blood-brain barrier (BBB) permeability, necessitating invasive intrathecal catheterization or osmotic minipump implantation for CNS delivery [1]. In contrast, TAT-NEP1-40 fusion protein demonstrates BBB penetrance and confers protection to PC12 cells against oxygen and glucose deprivation (OGD) . Patent disclosures further describe TAT-LBD-NEP1-40 fusion proteins with enhanced BBB and blood-spinal cord barrier penetration, enabling systemic administration without surgical implantation [2].

Blood-brain barrier Drug delivery Fusion protein

NEP1-40 Optimal Use Cases: Evidence-Backed Scenarios for CNS Axonal Regeneration and Combinatorial Research


Acute/Subacute Spinal Cord Injury Studies Requiring Delayed Intervention

NEP1-40 is appropriate for experimental SCI models where treatment is initiated up to 7 days post-injury, as delayed subcutaneous administration produces significant BBB score improvements (10.5 ± 0.8 vs. vehicle 7.2 ± 0.6 at 3 weeks) [1]. This time window models subacute clinical intervention scenarios and distinguishes NEP1-40 from interventions requiring immediate post-injury dosing.

Combinatorial Therapies with Neural Stem Cell Transplantation

NEP1-40 exhibits synergistic effects when combined with bone marrow stromal cell-derived neurosphere (BMSC-NS) transplantation in rat SCI models. The combination therapy group showed statistically better locomotor recovery than single-agent treatments at 7 weeks post-contusion, and significantly reduced cystic cavity area relative to control [1]. This evidence supports procurement for studies investigating multi-modal regenerative strategies.

NgR Antagonism in Parkinson's Disease Cell Transplantation Models

NEP1-40 infusion significantly enhances graft-derived dopaminergic fiber outgrowth in the 6-hydroxydopamine rat model of Parkinson's disease compared to saline controls, though this enhancement does not translate to improved functional recovery [1]. This application is relevant for investigators studying the role of NgR signaling in dopaminergic neuron engraftment and integration.

Systemic NgR Antagonism via TAT-Fusion Constructs (Not Native NEP1-40)

For studies requiring non-invasive, systemic NgR antagonism with CNS penetration, TAT-NEP1-40 or TAT-LBD-NEP1-40 fusion proteins should be procured rather than native NEP1-40. These constructs overcome the BBB permeability limitation of the native peptide and enable systemic administration without surgical implantation [1], making them the appropriate choice for stroke, traumatic brain injury, or other CNS injury models where intrathecal delivery is impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NEP1-40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.